MFCD18317536
Description
MFCD18317536 (CAS 918538-05-3) is a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol . Key characteristics include:
- Structural features: A pyrolo[1,2-f][1,2,4]triazine core with two chlorine substituents.
- Physicochemical properties: Low water solubility (0.0179 mg/mL), Log S (ESOL) = -2.05, and moderate bioavailability (score = 0.55) .
- Safety profile: Hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Synthetic accessibility: Rated 2.92, indicating moderate ease of synthesis .
This compound’s biological activity is influenced by its planar aromatic structure and electron-withdrawing chlorine substituents, which enhance binding to target enzymes or receptors.
Properties
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-6-8(2-3-11(12)14)10-7-15-5-4-9(10)13(16)17/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFUELWFNCIJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=CN=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687565 | |
| Record name | 3-(4-Fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-04-9 | |
| Record name | 3-(4-Fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The preparation of 3-(4-Fluoro-3-methoxyphenyl)isonicotinic acid involves several synthetic routes and reaction conditions. One common method includes the reaction of 4-fluoro-3-methoxybenzaldehyde with isonicotinic acid under specific conditions to yield the desired product. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
3-(4-Fluoro-3-methoxyphenyl)isonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluoro and methoxy groups on the aromatic ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Fluoro-3-methoxyphenyl)isonicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues (Chlorinated Heterocycles)
The closest structural analogues of MFCD18317534 include chlorinated pyrolotriazines and pyrazolopyridines (Table 1) :
| Compound | Molecular Formula | Molecular Weight (g/mol) | Log S (ESOL) | Bioavailability Score | Hazard Profile |
|---|---|---|---|---|---|
| MFCD18317536 (CAS 918538-05-3) | C₆H₃Cl₂N₃ | 188.01 | -2.05 | 0.55 | H315, H319, H335 |
| 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine | C₇H₆ClN₃ | 167.6 | -2.12 | 0.55 | Not specified |
| 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine | C₇H₄Cl₂N₂ | 187.03 | -2.28 | 0.55 | H302 (oral toxicity) |
Key findings :
- Solubility : All analogues exhibit poor aqueous solubility (Log S < -2.0), limiting their pharmacokinetic utility without formulation optimization.
- Safety: Dichloro derivatives show increased toxicity risks compared to mono-chloro variants .
Halogenated Aromatic Compounds
Brominated and chlorinated aromatics (e.g., CAS 1761-61-1) provide insights into halogenation effects (Table 2) :
| Compound (CAS 1761-61-1) | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/mL) | Log S (ESOL) | Hazard Profile |
|---|---|---|---|---|---|
| 2-Bromo-4-nitrobenzoic acid | C₇H₄BrNO₄ | 246.02 | 0.687 | -2.47 | H302 (oral toxicity) |
Comparison :
Fluorinated Derivatives
Trifluoromethyl-substituted compounds (e.g., CAS 1533-03-5) highlight fluorination impacts (Table 3) :
| Compound (CAS 1533-03-5) | Molecular Formula | Molecular Weight (g/mol) | Log S (ESOL) | Bioavailability Score |
|---|---|---|---|---|
| 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one | C₁₀H₉F₃O | 202.17 | -3.38 | 0.55 |
Key differences :
Amine Derivatives
Amine-containing analogues (e.g., CAS 123536-14-1) demonstrate nitrogen’s role in bioactivity (Table 4) :
| Compound (CAS 123536-14-1) | Molecular Formula | Molecular Weight (g/mol) | Log Po/w | Bioavailability Score |
|---|---|---|---|---|
| (S)-Quinuclidin-3-amine dihydrochloride | C₇H₁₆Cl₂N₂ | 199.12 | 1.44 | 0.55 |
Findings :
- Polarity : Higher Log Po/w (1.44) indicates improved membrane permeability compared to this compound.
- Target selectivity : Quaternary amines like quinuclidine enhance receptor-binding specificity .
Discussion of Research Findings
- Structural optimization : Chlorination improves target affinity but exacerbates toxicity, whereas fluorination enhances metabolic stability at the cost of solubility.
- Biological performance : Nitrogen-rich scaffolds (e.g., pyrolotriazines, quinuclidines) consistently achieve moderate bioavailability (0.55), suggesting balanced absorption and excretion.
- Synthetic challenges : this compound’s moderate synthetic accessibility (2.92) contrasts with simpler amines (e.g., CAS 123536-14-1, accessibility = 2.10) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
